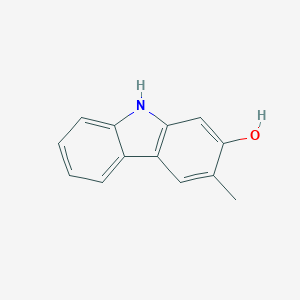

3-methyl-9H-carbazol-2-ol

Vue d'ensemble

Description

The compound of interest, 3-methyl-9H-carbazol-2-ol, is a derivative of the carbazole group, which is a tricyclic compound consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. Carbazole derivatives are known for their diverse range of biological activities and applications in material science.

Synthesis Analysis

The synthesis of carbazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2,7-dioxygenated carbazole alkaloids, which are structurally related to 3-methyl-9H-carbazol-2-ol, has been achieved using an efficient Au-catalyzed cyclization reaction . This method provides a scalable approach to synthesize carbazole derivatives, which could potentially be adapted for the synthesis of 3-methyl-9H-carbazol-2-ol.

Molecular Structure Analysis

Carbazole derivatives exhibit interesting structural features that can be analyzed using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, the structure of methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate, a compound related to 3-methyl-9H-carbazol-2-ol, was confirmed by X-ray single crystal diffraction . These techniques are crucial for determining the conformation and configuration of carbazole derivatives.

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions, including cyclization, etherification, and condensation reactions. For instance, benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones were synthesized through an ultrasound-assisted Rap-Stoermer reaction, demonstrating the reactivity of the carbazole moiety . Similarly, the reactivity of 1,2-dihydrocarbazol-4(3H)-one derivatives, which share the carbazole core, was studied, and reactions such as oximation, Beckmann rearrangement, and etherification were reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives can vary widely depending on their specific substituents. For example, copolymers containing a vinylbenzyl-carbazole unit exhibited tunable lower critical solution temperatures (LCSTs), indicating that the introduction of carbazole into polymers can influence their thermal properties . The solubility, melting point, and other physical properties of 3-methyl-9H-carbazol-2-ol would need to be determined experimentally, as these properties are crucial for its practical applications.

Applications De Recherche Scientifique

Biotransformation and Derivatization

- Biotransformation by Bacteria : Ralstonia sp. strain SBUG 290, a biphenyl-degrading bacterium, has been shown to transform 9H-carbazole derivatives, including 9-methyl-9H-carbazole. This bacterial strain, expressing biphenyl 2,3-dioxygenase, accumulates various products during transformation, providing insights into microbial degradation and potential biotechnological applications of such compounds (Waldau et al., 2009).

Synthesis and Antimicrobial Activities

- Antimicrobial Derivatives : 9H-carbazole has been used as a precursor for synthesizing new heterocyclic derivatives with demonstrated antimicrobial properties. These developments suggest the potential for 3-methyl-9H-carbazol-2-ol derivatives in pharmaceutical applications (Salih et al., 2016).

Fluorescence and Chemosenory Applications

- Fluorescent Chemosensor : Novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) have been developed for fluorescence detection of various acids and amines, indicating the role of 3-methyl-9H-carbazol-2-ol derivatives in environmental protection, biosensing, and toxin detection (Qian et al., 2019).

Electronic and Photoluminescent Properties

- Optical Characterization : New carbazole Schiff bases synthesized from 9H-carbazole derivatives have been investigated for their structural and optical characteristics. The study of these compounds contributes to the understanding of their potential in organic light-emitting diodes and other photoluminescent applications (Çiçek et al., 2018).

Solar Energy and Photovoltaic Applications

- Dye-Sensitized Solar Cells : Research into the design and synthesis of new organic dyes with 9H-carbazole derivatives demonstrates their application in dye-sensitized solar cells (DSSCs), showcasing the relevance of 3-methyl-9H-carbazol-2-ol in renewable energy technologies (Saritha et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-9H-carbazol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13(8)15/h2-7,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOJFAGTWDOURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392684 | |

| Record name | 3-methyl-9H-carbazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-methyl-9H-carbazol-2-ol | |

CAS RN |

24224-30-4 | |

| Record name | 3-Methyl-9H-carbazol-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24224-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-9H-carbazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 246 °C | |

| Record name | 2-Hydroxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

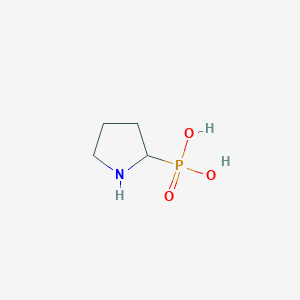

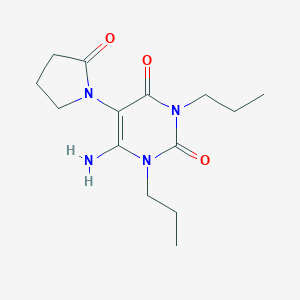

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)